(E)-1-(3-丁基-2-氧代-2,3-二氢喹唑啉-4(1H)-亚甲基)-3-(4-氯苯基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

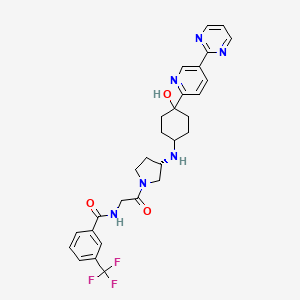

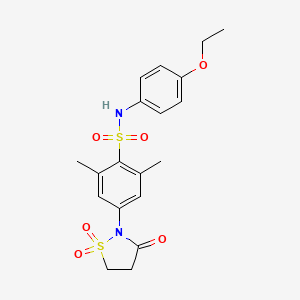

(E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(4-chlorophenyl)urea is a useful research compound. Its molecular formula is C19H19ClN4O2 and its molecular weight is 370.84. The purity is usually 95%.

BenchChem offers high-quality (E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(4-chlorophenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(4-chlorophenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

环境修复中氧化还原介质的应用

利用氧化还原介体的酶促方法已引起人们对废水中各种有机污染物的修复和降解的兴趣。具有与查询化合物相似的官能团的化合物已被探索其通过酶促方式提高顽固性化合物降解效率的潜力。此过程涉及几种酶,如漆酶和过氧化物酶,在氧化还原介质存在下,将这些顽固性污染物转化为危害较小的物质 (Husain & Husain, 2007)。

化妆品添加剂的毒性和健康影响

对化妆品中各种化学添加剂的毒性和健康影响的研究突出了它们对人类健康潜在影响的担忧。研究已经考察了与接触化学添加剂相关的风险,包括尿素衍生物,强调了进一步研究和监管以保护公众健康的必要性 (Bilal & Iqbal, 2019)。

用于健康应用的尿素生物传感器

用于检测尿素浓度的生物传感器的进步突出了尿素官能团化合物在健康和环境监测中的应用。这些生物传感器利用各种材料进行酶固定,并提供了尿素代谢机制在医学和环境背景下的见解 (Botewad et al., 2021)。

用于治疗应用的小分子拮抗剂

小分子拮抗剂的构效关系,包括尿素衍生物,已被探索用于治疗过敏性疾病。这些研究为基于特定受体或酶的调节开发新的治疗剂提供了基础,展示了具有与查询化合物相似的官能团的化学化合物在药物开发中的潜力 (Willems & IJzerman, 2009)。

化学合成中的不对称催化

含恶唑啉环的配体的研究,其与查询化合物共享结构基序,强调了它们在不对称催化中的作用。这些化合物促进了广泛的金属催化转化,有助于合成手性分子,在药物和农用化学品中具有潜在应用 (Hargaden & Guiry, 2009)。

作用机制

Target of Action

The primary targets of (E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(4-chlorophenyl)urea It’s important to note that the compound’s effectiveness in a specific context, such as the treatment of resistant seizures, suggests that it may interact with neural pathways involved in seizures .

Mode of Action

The mode of action of (E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(4-chlorophenyl)urea It is suggested that the compound interacts with specific neural pathways, which could be crucial for the development of targeted therapeutic interventions .

Biochemical Pathways

The specific biochemical pathways affected by (E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(4-chlorophenyl)urea Given its potential role in treating resistant seizures, it may influence pathways related to neural signaling and seizure activity .

Result of Action

The molecular and cellular effects of (E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(4-chlorophenyl)urea The compound has shown potential effectiveness in the treatment of resistant seizures, suggesting it may have significant effects at the molecular and cellular level .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of (E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(4-chlorophenyl)urea is not provided in the search results

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(4-chlorophenyl)urea involves the condensation of 3-butyl-2-amino-2,3-dihydroquinazolin-4(1H)-one with 4-chlorophenyl isocyanate, followed by the addition of N,N'-diisopropylcarbodiimide (DIC) and 1,3-diphenylurea to form the final product.", "Starting Materials": [ "3-butyl-2-amino-2,3-dihydroquinazolin-4(1H)-one", "4-chlorophenyl isocyanate", "N,N'-diisopropylcarbodiimide (DIC)", "1,3-diphenylurea" ], "Reaction": [ "Step 1: Condensation of 3-butyl-2-amino-2,3-dihydroquinazolin-4(1H)-one with 4-chlorophenyl isocyanate in the presence of a suitable solvent and a catalyst such as triethylamine or pyridine to form the intermediate (E)-1-(3-butyl-2-isocyanato-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(4-chlorophenyl)urea.", "Step 2: Addition of N,N'-diisopropylcarbodiimide (DIC) to the intermediate to activate the isocyanate group and facilitate the addition of 1,3-diphenylurea.", "Step 3: Addition of 1,3-diphenylurea to the activated intermediate to form the final product (E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(4-chlorophenyl)urea." ] } | |

CAS 编号 |

941946-02-7 |

分子式 |

C19H19ClN4O2 |

分子量 |

370.84 |

IUPAC 名称 |

1-(3-butyl-2-oxoquinazolin-4-yl)-3-(4-chlorophenyl)urea |

InChI |

InChI=1S/C19H19ClN4O2/c1-2-3-12-24-17(15-6-4-5-7-16(15)22-19(24)26)23-18(25)21-14-10-8-13(20)9-11-14/h4-11H,2-3,12H2,1H3,(H2,21,23,25) |

InChI 键 |

MHCDKECLLRHGSX-HAVVHWLPSA-N |

SMILES |

CCCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=C(C=C3)Cl |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-Methoxyphenyl)amino]-N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B2582932.png)

![5-methyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2582940.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2582946.png)

![N-[2-(2-Chlorophenoxy)propyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2582947.png)

![3-[2-(Aminomethyl)phenyl]benzoic acid hydrochloride](/img/structure/B2582949.png)

![6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazine-1-carbonyl)-2-(4-fluorobenzyl)pyridazin-3(2H)-one](/img/structure/B2582950.png)

![1-(3-hydroxypropyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2582952.png)

![1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2582953.png)